molecular formula C28H28FN5O B12039375 11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile

11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile

Cat. No.: B12039375
M. Wt: 469.6 g/mol
InChI Key: PCQVBIKLHVIPAF-UHFFFAOYSA-N
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Description

11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a benzimidazoisoquinoline framework, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting 5-fluoro-2-methoxybenzyl chloride with piperazine under basic conditions.

    Cyclization: The piperazine intermediate is then subjected to cyclization with a suitable benzimidazole precursor under acidic conditions to form the benzimidazoisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the piperazine ring.

    Substitution: Nucleophilic substitution reactions can be carried out on the fluoro and methoxy groups using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of secondary amines.

    Substitution: Replacement of fluoro or methoxy groups with nucleophiles.

Scientific Research Applications

11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The pathways involved include the inhibition of neurotransmitter reuptake and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile stands out due to its unique combination of a piperazine ring and a benzimidazoisoquinoline framework. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C28H28FN5O

Molecular Weight

469.6 g/mol

IUPAC Name

11-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C28H28FN5O/c1-35-26-11-10-20(29)16-19(26)18-32-12-14-33(15-13-32)28-22-7-3-2-6-21(22)23(17-30)27-31-24-8-4-5-9-25(24)34(27)28/h4-5,8-11,16H,2-3,6-7,12-15,18H2,1H3

InChI Key

PCQVBIKLHVIPAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCN(CC2)C3=C4CCCCC4=C(C5=NC6=CC=CC=C6N35)C#N

Origin of Product

United States

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